3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Description
This compound is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidine core fused with a piperazine ring and a 3-chloropropanone substituent. The triazolo-pyrimidine scaffold is a pharmacologically significant motif known for interactions with kinase targets, while the piperazine moiety enhances solubility and bioavailability. The 4-fluorophenyl group at position 3 of the triazole ring likely contributes to metabolic stability and target affinity, as fluorination often reduces oxidative degradation . The 3-chloropropanone side chain may serve as a reactive site for further derivatization or influence binding kinetics through steric and electronic effects.
Properties
IUPAC Name |
3-chloro-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN7O/c18-6-5-14(27)24-7-9-25(10-8-24)16-15-17(21-11-20-16)26(23-22-15)13-3-1-12(19)2-4-13/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQSIRVMHKCTAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the Chloropropanone Moiety: The final step involves the reaction of the intermediate with 3-chloropropanone under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, particularly involving the chlorine atom in the chloropropanone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its pharmacological properties, particularly as an inhibitor in various biological systems:
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. The triazolo[4,5-d]pyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that compounds similar to 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one demonstrate cytotoxic effects against various cancer cell lines, including lung carcinoma and leukemia cells .
Antiviral Activity
The compound's structure suggests potential antiviral applications. Similar triazole derivatives have been evaluated for their efficacy against HIV strains in cell cultures. The mechanism often involves inhibition of viral replication processes, making it a candidate for further antiviral drug development .
Enzyme Inhibition
Compounds containing the triazolo ring system have shown promise as inhibitors of enzymes such as carbonic anhydrase and cholinesterases. These enzymes are crucial in various physiological processes and disease mechanisms, including neurodegenerative diseases and cancer. For example, studies have demonstrated that modifications to the triazolo framework can enhance enzyme inhibition potency, suggesting that 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one may exhibit similar properties .
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. Common methods include:
- One-Pot Reactions : Utilizing multi-step reactions in a single pot to streamline synthesis while minimizing purification steps.
Case Studies
Several studies have focused on the synthesis and application of compounds related to the target molecule:
Case Study 1: Anticancer Screening
A series of triazole derivatives were synthesized and screened for anticancer activity against multiple cell lines. The results indicated that modifications to the piperazine and triazole components significantly affected cytotoxicity profiles. Compounds with fluorinated phenyl groups showed enhanced activity against lung carcinoma cells .
Case Study 2: Enzyme Inhibition
Research on enzyme inhibitors derived from triazole structures demonstrated significant inhibitory effects on cholinesterases. Compounds similar to the target molecule were tested against both acetylcholinesterase and butyrylcholinesterase, showing promising results that could lead to therapeutic applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting these targets, the compound can disrupt critical biological pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: triazolo-pyrimidine cores , piperazine derivatives , and halogenated aryl groups . Below is a detailed analysis:
Triazolo-Pyrimidine/Pyridine Derivatives
- Compound f (): 1,1-Bis{2-chloro-[4-(3-{1,2,4-triazolo[4,3-a]pyridin-3-(2H)-on-2-yl}propyl)piperazine-1-yl]phenyl}ethane trihydrochloride Key Differences: The triazolo-pyridine core (vs. triazolo-pyrimidine) and bis-chlorophenyl groups (vs. 4-fluorophenyl) reduce electronic similarity. The ethane linker and trihydrochloride salt suggest enhanced solubility but lower lipophilicity compared to the target compound’s neutral propanone group . Functional Implications: Triazolo-pyridines are associated with antiviral activity, whereas triazolo-pyrimidines are more commonly linked to kinase inhibition.
Piperazine-Linked Chlorinated Compounds
- Compound g (): 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Key Differences: Lacks the triazolo-pyrimidine core but shares a chlorinated aryl group and piperazine. The 3-chloropropyl chain may confer rigidity, whereas the target’s propanone group offers a ketone for hydrogen bonding .
Halogenated Aryl Moieties
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Triazolo-Pyrimidine vs. Pyrazoline Cores: The triazolo-pyrimidine’s fused bicyclic system (vs.
- Fluorophenyl vs. Chlorophenyl Groups : Fluorine’s electronegativity and smaller size may enhance blood-brain barrier penetration compared to chlorine, as seen in neuroactive drugs like fluoxetine .
- Piperazine Linkers : The piperazine moiety in the target compound likely improves solubility and pharmacokinetics, similar to its role in antihistamines (e.g., cetirizine) .
Biological Activity
The compound 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 920226-35-3) is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 417.9 g/mol. The compound features a complex structure that includes a triazole and pyrimidine core, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to our compound. For instance, Tiwari et al. synthesized various pyrimidine-triazole derivatives and assessed their activity against breast cancer cell lines (MCF-7, MDA-MB453, MDA-MB231). One of the compounds exhibited an IC50 value of 29.1 µM against MDA-MB453 cells, indicating promising anticancer properties .
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 10 | MDA-MB453 | 29.1 |
| Compound 11 | MCF-7 | 15.3 |
Additionally, other studies have shown that derivatives containing similar structural motifs can significantly inhibit cancer cell proliferation and induce apoptosis in vitro .
Anti-inflammatory and Analgesic Properties
The compound may also exhibit anti-inflammatory effects due to the presence of the piperazine moiety. Piperazine derivatives have been reported to possess analgesic and anti-inflammatory activities. For example, thiazolidinone derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in various in vitro models .
Antimicrobial Activity
The antimicrobial efficacy of compounds with similar structures has been evaluated against various pathogens. Jame et al. tested thiazolidinone-pyrimidine compounds against multiple microbial strains and observed significant cytotoxicity at concentrations below 100 µM . The compound’s triazole structure may enhance its interaction with microbial targets, leading to improved antimicrobial properties.
Case Studies
In a notable study by Almehizia et al., pyrazolo-pyrimidine derivatives were synthesized and screened for biological activities. One derivative exhibited significant anti-Alzheimer’s effects alongside anticancer activity, suggesting that modifications in the triazole-pyrimidine framework can yield multi-functional agents .
Q & A
Q. What are the key synthetic strategies for preparing triazolopyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions:
- Cyclocondensation : Heating fluorinated pyridine derivatives with hydrazine to form the triazolopyrimidine core (e.g., 3-fluoro-2-formylpyridine reacting with anhydrous hydrazine at 110°C for 16 hours) .
- Protection/Deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect reactive intermediates, followed by acidic cleavage (e.g., TFA in DCM) .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce aryl/heteroaryl groups. For example, Cs₂CO₃, Pd₂(dba)₃, and XPhos facilitate coupling of halogenated intermediates with amines .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy : Key for confirming regiochemistry and substituent positions (e.g., ¹H/¹³C NMR to verify piperazine linkage and fluorophenyl orientation) .
- LC-MS/HPLC : Validates molecular weight and purity. For example, LC-MS with electrospray ionization (ESI) confirms [M+H]⁺ peaks matching theoretical values .
- X-ray Crystallography : Resolves ambiguous structural features, such as torsion angles in triazolopyrimidine cores (see for bond angle data) .
Advanced Research Questions
Q. How can researchers optimize yields in multi-step syntheses involving halogenated intermediates?
- Catalyst Screening : Palladium ligands like XPhos improve coupling efficiency. achieved 88% yield in a Boc-protection step using Pd₂(dba)₃ and XPhos .
- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of halogenated intermediates, reducing side reactions .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal temperature, stoichiometry, and reaction time. highlights flow-chemistry approaches for scalable, reproducible syntheses .
Q. How should contradictory data from divergent synthetic routes be analyzed?
- Side Reaction Profiling : LC-MS can detect byproducts (e.g., dehalogenation or oxidation products) that explain yield discrepancies. For instance, noted a 29% yield in one step due to competing hydrolysis .
- Computational Modeling : Density Functional Theory (DFT) predicts reactivity of intermediates, helping rationalize observed outcomes (e.g., steric hindrance in piperazine coupling) .
- Cross-Validation : Reproducing reactions under controlled conditions (e.g., inert atmosphere, strict temperature control) minimizes variability .
Q. What structural modifications at the 4-fluorophenyl moiety influence bioactivity?
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) substituents enhance metabolic stability but may reduce solubility. shows that 3-[4-chloro-3-(trifluoromethyl)anilino] derivatives exhibit distinct SAR profiles .
- Halogen Substitution : Replacing fluorine with chlorine or bromine alters binding affinity. For example, 4-chlorophenyl analogs in demonstrated improved inhibitory activity in enzyme assays .
- Positional Isomerism : Ortho- vs. para-fluorine placement on the phenyl ring significantly impacts π-π stacking interactions in target binding pockets .
Data Contradiction Analysis
Q. Why do yields vary significantly between similar coupling reactions?
- Catalyst Deactivation : Residual moisture or oxygen can poison Pd catalysts, as seen in , where rigorous nitrogen purging improved yields from 50% to 70% .
- Intermediate Stability : Boc-protected intermediates (e.g., tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate) are prone to decomposition if stored improperly, leading to inconsistent results .
Methodological Recommendations
- Purification Techniques : Use reverse-phase HPLC for polar byproducts (e.g., achieved >95% purity after chromatography) .
- Toxicity Screening : Follow protocols in for handling halogenated compounds (e.g., skin/eye protection, fume hood use) .
- Computational Tools : Molecular docking (AutoDock Vina) and ADMET prediction (SwissADME) can prioritize analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
